molecular formula C20H20N4O4 B2962775 (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 634894-94-3

(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2962775
CAS No.: 634894-94-3
M. Wt: 380.404
InChI Key: CFANDJKYUCHGBN-CIAFOILYSA-N
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Description

(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetically designed hydrazide-hydrazone derivative that has emerged as a promising small-molecule inhibitor for oncological research, primarily targeting the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The constitutive activation of the JAK2/STAT3 pathway is a well-documented oncogenic driver in a variety of cancers, including breast and lung carcinomas, where it promotes cell proliferation, survival, metastasis, and chemoresistance. This compound exerts its mechanism of action by directly binding to the JAK2 protein, inhibiting its phosphorylation, and consequently suppressing the phosphorylation and subsequent nuclear translocation of the downstream effector STAT3. Preclinical studies on structurally analogous pyrazole-carbohydrazide compounds have demonstrated potent anti-proliferative activity against diverse cancer cell lines, inducing cell cycle arrest and apoptosis. Furthermore, due to the critical role of JAK/STAT signaling in immune regulation, this compound is also a valuable tool for investigating cytokine-driven inflammatory and autoimmune diseases. Its research utility is underscored by its potential as a multi-targeting agent, providing a chemical scaffold for developing novel targeted therapies. For Research Use Only. Not for Human or Veterinary Diagnostic or Therapeutic Use.

Properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-3-28-18-9-6-14(10-19(18)27-2)16-11-17(23-22-16)20(26)24-21-12-13-4-7-15(25)8-5-13/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFANDJKYUCHGBN-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this pyrazole derivative typically involves the condensation of hydrazine derivatives with appropriate aldehydes. The structural features include a pyrazole core substituted with ethoxy and methoxy groups, which are believed to influence its biological activity.

Table 1: Synthesis Overview

StepReagents/ConditionsOutcome
1Hydrazine + AldehydeFormation of pyrazole
2Ethoxy and Methoxy substitutionEnhanced solubility and reactivity
3Characterization via NMR, IRConfirmation of structure

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have shown inhibition against various bacterial strains. In a comparative study, several pyrazole derivatives demonstrated varying degrees of antibacterial efficacy, with some achieving up to 70% inhibition at specific concentrations .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. A study utilizing molecular docking techniques revealed that certain structural modifications enhance binding affinity to cancer-related targets. Specifically, compounds with similar functional groups showed promise in inhibiting tumor growth in vitro. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Inhibitory assays against dihydroorotate dehydrogenase (DHODH) revealed that pyrazoles can act as effective inhibitors, which is crucial for developing treatments for diseases like malaria. The docking studies indicated favorable interactions between the compound and the active site of DHODH .

Case Studies

  • Antimicrobial Efficacy :
    • A study tested various derivatives against Staphylococcus aureus and Escherichia coli, finding that certain modifications significantly increased antimicrobial potency.
    • Results showed that the presence of the methoxy group was particularly beneficial for enhancing activity.
  • Anticancer Activity :
    • A series of experiments involving human cancer cell lines demonstrated that the compound induced cell cycle arrest and apoptosis.
    • Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptotic activity.

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of pyrazole derivatives. Key findings include:

  • Substituent Effects : The presence of electron-donating groups like methoxy enhances biological activity by improving solubility and interaction with biological targets.
  • Mechanistic Insights : Investigations into the mechanisms reveal that these compounds may exert their effects through multiple pathways, including oxidative stress induction and modulation of signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-hydrazone derivatives are widely studied for their tunable electronic, steric, and bioactive properties. Below is a detailed comparison of the target compound with key analogs:

Substituent Effects on the Benzylidene Moiety

Compound Name Benzylidene Substituent Key Properties
(E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-OCH₃ - Higher lipophilicity due to methoxy group.
- Moderate hydrogen-bonding capacity.
- Melting point: 178–180°C.
- Demonstrated antimicrobial activity against S. aureus (MIC: 12.5 µg/mL) .
(E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) 4-N(CH₃)₂ - Enhanced electron-donating effects improve solubility in polar solvents.
- Lower melting point (162–164°C).
- Stronger binding to serum albumin in docking studies .
Target Compound 4-OH - Higher polarity and hydrogen-bonding capacity due to -OH group.
- Expected lower melting point (predicted: 160–165°C).
- Potential for antioxidant activity via radical scavenging .

Substituent Effects on the Pyrazole Core

Compound Name Pyrazole Substituent Key Properties
N’-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide 4-((4-methylbenzyl)oxy)phenyl - Bulky substituent reduces solubility in water.
- Exhibited anti-inflammatory activity (IC₅₀: 18.7 µM for COX-2 inhibition).
3-(4-Ethoxyphenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide 4-ethoxyphenyl - Ethoxy group enhances metabolic stability.
- Moderate antifungal activity against C. albicans (MIC: 25 µg/mL).
Target Compound 4-ethoxy-3-methoxyphenyl - Combined ethoxy and methoxy groups increase steric bulk and electron density.
- Predicted improved pharmacokinetics due to balanced lipophilicity .

Spectroscopic and Computational Comparisons

  • Vibrational Spectroscopy : The target compound’s IR spectrum is expected to show a strong O-H stretch (~3200 cm⁻¹) absent in methoxy/ethoxy analogs. C=N stretches (~1600 cm⁻¹) align with E-MBPC and E-MABPC, confirming hydrazone formation .
  • DFT Studies: HOMO-LUMO Gap: The hydroxy group lowers the HOMO-LUMO gap (predicted: 4.2 eV) compared to E-MBPC (4.5 eV) and E-MABPC (3.8 eV), indicating higher reactivity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for obtaining high-purity (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide?

  • Methodology : Condensation of pyrazole-3-carbohydrazide with substituted benzaldehydes under reflux in ethanol or methanol, monitored by TLC. Purification via recrystallization (e.g., using ethanol/water mixtures) yields >85% purity. Key intermediates like 5-methyl-1H-pyrazole-3-carbohydrazide are synthesized via cyclocondensation of ethyl cyanoacetate derivatives with hydrazides .
  • Characterization : Confirm purity via HPLC (>95%) and structural identity via IR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.8–8.2 ppm), and ESI-MS ([M+H]⁺ ≈ 410 m/z) .

Q. How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve structural ambiguities in this compound?

  • Procedure : Grow crystals via slow evaporation of DMSO/ethanol solutions. Use SHELXTL or SHELXL for structure solution and refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K data collection, and R-factor < 0.05 .
  • Outcomes : Confirm the (E)-configuration of the hydrazone bond (C=N torsion angle ~180°) and intermolecular hydrogen bonding (e.g., N–H···O, ~2.8 Å) stabilizing the crystal lattice .

Q. What spectroscopic techniques are critical for distinguishing regioisomers or tautomeric forms?

  • Approach : Use 2D NMR (COSY, HSQC) to assign proton-proton correlations and verify the absence of tautomerism (e.g., pyrazole NH at δ ~12.5 ppm remains sharp, excluding keto-enol shifts). IR spectroscopy identifies non-overlapping carbonyl stretches (amide C=O vs. hydrazone C=N) .

Advanced Research Questions

Q. How do DFT calculations (e.g., B3LYP/6-311G(d,p)) aid in predicting electronic properties and reactivity?

  • Workflow : Optimize geometry using Gaussian09 or ORCA. Calculate HOMO-LUMO gaps (~4.5–5.0 eV for this compound) to assess charge transfer potential. NBO analysis reveals hyperconjugative interactions (e.g., LP(O)→σ*(C–N)) stabilizing the hydrazone moiety .
  • Validation : Compare experimental (XRD) and computed bond lengths (e.g., C–N = 1.35 Å vs. 1.33 Å), with RMSD < 0.02 Å confirming accuracy .

Q. What challenges arise in molecular docking studies targeting biological receptors (e.g., cannabinoid receptors)?

  • Protocol : Prepare the ligand (protonation states via MarvinSketch) and receptor (PDB: 5XRA) using AutoDock Tools. Set grid parameters (20×20×20 ų, centered on binding site). Dock with AutoDock Vina (exhaustiveness = 100).
  • Pitfalls : False positives due to flexible hydrazone bonds; validate docking poses via MD simulations (e.g., 100 ns in GROMACS) to assess binding stability .

Q. How can Hirshfeld surface analysis clarify intermolecular interactions in crystalline phases?

  • Execution : Generate surfaces via CrystalExplorer. Identify dominant contacts (e.g., O···H, 25%; C···H, 18%) and quantify π-stacking (C···C contacts < 3.4 Å). Compare fingerprint plots to analogous pyrazole derivatives to assess packing efficiency .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

  • Case Study : If computed ¹³C NMR shifts deviate >5 ppm from experimental values, re-optimize geometry with solvent effects (PCM model for DMSO) or higher theory levels (e.g., M06-2X/cc-pVTZ). Cross-validate with solid-state NMR to exclude solvent artifacts .

Data Contradiction Analysis

Q. Discrepancies in reported biological activities: How to address variability in IC₅₀ values across studies?

  • Root Cause : Differences in assay conditions (e.g., cell lines, incubation times). For example, anti-inflammatory activity may vary between RAW264.7 (IC₅₀ = 12 µM) and THP-1 (IC₅₀ = 18 µM) due to receptor expression levels.
  • Resolution : Standardize protocols (e.g., MTT assay at 24 h, 10% FBS) and use positive controls (e.g., dexamethasone) for cross-study comparisons .

Methodological Recommendations

Technique Key Parameters References
SC-XRD R-factor < 0.05; Mo-Kα radiation; SHELXL refinement
DFT Calculations B3LYP/6-311G(d,p); solvent correction (PCM)
Molecular Docking AutoDock Vina; exhaustiveness = 100; MD validation

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